molecular formula C33H47N9O8S B1585803 Enkephalin-met, arg(6)- CAS No. 76310-14-0

Enkephalin-met, arg(6)-

Cat. No. B1585803
CAS RN: 76310-14-0
M. Wt: 729.8 g/mol
InChI Key: UCBRMNXTPDDSKN-CQJMVLFOSA-N
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Description

“Enkephalin-met, arg(6)-” is a variant of the naturally occurring opioid peptide, Met-enkephalin . It is derived from the precursor molecule proenkephalin .


Synthesis Analysis

The synthesis of cyclic enkephalin analogs, including “Enkephalin-met, arg(6)-”, involves biaryl cyclization. This process uses the Miyaura borylation and Suzuki coupling methodology . The precursor of enkephalin (ENK), proenkephalin (PENK), is processed into the endogenous pentapeptides Leu-enkephalin (LEK) and Met-enkephalin (MEK), the heptapeptide Met-enkephalin-arg(6)-phe(7), the octapeptide Met-enkephalin-arg(6)-gly(7)-leu(8), and the E peptide by enzymatic cleavage .


Molecular Structure Analysis

The chemical formula of “Enkephalin-met, arg(6)-” is C46H71N15O11S, and its molecular weight is 1,042.24 g/mol . It is processed from proenkephalin via proteolytic cleavage in two metabolic steps .

Scientific Research Applications

Bioactivity and Receptor Binding

  • Endogenous Opioids from Proenkephalin

    Enkephalin-met, arg(6)-, as a natural opioid hexapeptide, is processed from proenkephalin (PENK) precursors. Studies reveal various atypical hexapeptide Met-enkephalins in different vertebrates, including Met-enkephalin-Arg(6). These peptides have been shown to stimulate G-proteins and exhibit affinities at opioid receptors, notably the MOP and DOP receptors. This highlights the role of these peptides in the opioid system and their potential for comparative functional analyses (Bojnik et al., 2014).

  • Receptor Binding and G-Protein Activation

    Met5-enkephalin-Arg6-Phe7 and its synthetic analogs exhibit receptor binding characteristics and G-protein activation. This study, focusing on rat and frog brain membranes, shows that these peptides activate G-proteins mainly via kappa- and delta-opioid receptors, suggesting their role in neurochemical processes (Bozó et al., 2000).

Physiological and Biochemical Studies

  • Plasma Protein Binding

    Enkephalins, including Met-enkephalin-Arg-Phe and Met-enkephalin-Arg-Gly-Leu, bind to human serum proteins. This binding protects the peptides from proteolysis, indicating a mechanism by which enkephalin-plasma interactions regulate systemic enkephalin bioactivity (Armstrong et al., 2007).

  • Interaction with Membranes

    Methionine-enkephalin (Menk) shows electrostatic interaction with negatively charged membranes, indicating its role in receptor binding processes. This study offers insights into the mechanisms of enkephalin interaction with nerve cell membranes, crucial for their function (Marcotte et al., 2004).

Neurological and Behavioral Research

  • In Alzheimer's Disease: Enkephalin elevations in transgenic mice expressing human amyloid precursor protein suggest that these elevations may contribute to cognitive impairments in Alzheimer's Disease. This opens up possibilities for therapeutic exploration to reduce enkephalin production or signaling in such neurodedegenerative disorders (Meilandt et al., 2008).
  • In Auditory System: Methionine-enkephalin-Arg6-Gly7-Leu8 (Met-8) is widely distributed in the auditory system of rats, suggesting a role in the processing of the descending auditory pathway and in multisensory integration of auditory information (Aguilar et al., 2004).

Cellular and Molecular Dynamics

  • Molecular Dynamics Studies

    The conformational dynamics of Met-enkephalin in liquid water have been studied, providing insights into its structure and receptor docking mechanism, essential for understanding its neuropharmacological activity (My & Freed, 2002).

  • Peptide Degradation and Protection

    Studies on the oxidation of Met-enkephalin reveal that blocking the terminal amine group can protect the tyrosyl residue from oxidation, which is crucial for its recognition by opioid receptors. This has implications for designing new pain inhibitors (Mozziconacci et al., 2007).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47N9O8S/c1-51-15-13-24(30(47)42-25(32(49)50)8-5-14-37-33(35)36)41-31(48)26(17-20-6-3-2-4-7-20)40-28(45)19-38-27(44)18-39-29(46)23(34)16-21-9-11-22(43)12-10-21/h2-4,6-7,9-12,23-26,43H,5,8,13-19,34H2,1H3,(H,38,44)(H,39,46)(H,40,45)(H,41,48)(H,42,47)(H,49,50)(H4,35,36,37)/t23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBRMNXTPDDSKN-CQJMVLFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47N9O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227182
Record name Enkephalin-met, arg(6)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

729.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enkephalin-met, arg(6)-

CAS RN

76310-14-0
Record name Enkephalin-met, arg(6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076310140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enkephalin-met, arg(6)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AZ Rónai, LG Hársing, IP Berzétei… - European journal …, 1982 - pubmed.ncbi.nlm.nih.gov
[Met5]enkephalin-Arg-Phe ACTS on vascular opiate receptors [Met5]enkephalin-Arg-Phe ACTS on vascular opiate receptors Eur J Pharmacol. 1982 Apr 23;79(3-4):337-8. doi: 10.1016/…
Number of citations: 32 pubmed.ncbi.nlm.nih.gov
H Fei, ZF Zhou, JS Han - Sheng li xue bao:[Acta …, 1985 - pubmed.ncbi.nlm.nih.gov
[Met-enkephalin-Arg6-Phe7 like immunoreactive substances in periaqueductal gray of the rabbit have an analgesic effect and participate in electroacupuncture analgesia] [Met-…
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
N Marks, L Sachs, MJ Berg… - Advances in …, 1982 - pubmed.ncbi.nlm.nih.gov
Conversion of Met-enkephalin-Arg-Phe by brain carboxypeptidases and by membrane fractions Conversion of Met-enkephalin-Arg-Phe by brain carboxypeptidases and by membrane …
Number of citations: 4 pubmed.ncbi.nlm.nih.gov
MJ Iadarola, CM Flores… - Biochemical …, 1987 - pubmed.ncbi.nlm.nih.gov
Release of [met5]-enkephalin-arg6-gly7-leu8 immunoreactivity into rat cerebrospinal fluid by electroconvulsive shock Release of [met5]-enkephalin-arg6-gly7-leu8 immunoreactivity into …
Number of citations: 13 pubmed.ncbi.nlm.nih.gov
JM Zajac, N Ling, J Rossier… - European journal of …, 1983 - pubmed.ncbi.nlm.nih.gov
Kappa-receptor specificity of [Met5]enkephalyl-Arg-Gly-Leu and [Met5]enkephalyl-Arg-Gly-Leu-Lys Kappa-receptor specificity of [Met5]enkephalyl-Arg-Gly-Leu and [Met5]enkephalyl-Arg…
Number of citations: 15 pubmed.ncbi.nlm.nih.gov
HY Yang, LG Harsing… - Advances in …, 1982 - pubmed.ncbi.nlm.nih.gov
Possible role of dipeptidyl carboxypeptidase n the metabolism of Met5-enkephalin and Met5-enkephalin-Arg6-Phe7 Possible role of dipeptidyl carboxypeptidase n the metabolism of …
Number of citations: 12 pubmed.ncbi.nlm.nih.gov
T Kuto, S Maeda, R Inoki - [Osaka Daigaku shigaku …, 1983 - pubmed.ncbi.nlm.nih.gov
[Opioid peptides in the tooth pulp] [Opioid peptides in the tooth pulp] Osaka Daigaku Shigaku Zasshi. 1983 Dec;28(2):167-82. [Article in Japanese] Authors T Kuto, S Maeda, R Inoki …
Number of citations: 9 pubmed.ncbi.nlm.nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.